3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate
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Overview
Description
3-(5,5-dioxo-6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiepin core, which is a sulfur-containing heterocycle, and a propyl-dimethylazanium group, which contributes to its reactivity and interaction with biological systems.
Preparation Methods
The synthesis of 3-(5,5-dioxo-6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate involves multiple steps, typically starting with the formation of the benzothiepin core. This can be achieved through cyclization reactions involving appropriate precursors. The propyl-dimethylazanium group is then introduced via alkylation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiepin core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The propyl-dimethylazanium group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
3-(5,5-dioxo-6,11-dihydrobenzoc
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiepin core can interact with active sites of enzymes, potentially inhibiting their activity. The propyl-dimethylazanium group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other benzothiepin derivatives and related heterocycles, such as:
- 6,11-dihydrobenzocbenzoxepin derivatives
- 6-oxo-5,11-dihydrobenzocbenzazepin derivatives These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the benzothiepin core and the propyl-dimethylazanium group in 3-(5,5-dioxo-6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate contributes to its distinct chemical and biological properties .
Properties
CAS No. |
23735-20-8 |
---|---|
Molecular Formula |
C23H27NO6S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C19H23NO2S.C4H4O4/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19;5-3(6)1-2-4(7)8/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RNXSDOIOYIQFQE-WLHGVMLRSA-N |
Isomeric SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=C/C(=O)[O-])\C(=O)O |
Canonical SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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